molecular formula C5H5NO2 B14863278 5-Ethynyloxazolidin-2-one

5-Ethynyloxazolidin-2-one

Cat. No.: B14863278
M. Wt: 111.10 g/mol
InChI Key: KXWCCXYVEIWWHD-UHFFFAOYSA-N
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Description

5-Ethynyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both oxygen and nitrogen atoms, with an ethynyl group attached at the fifth position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.

    Substitution: The nitrogen atom in the oxazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of N-substituted oxazolidinones.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Ethynyloxazolidin-2-one stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and potential for diverse synthetic applications. This structural feature differentiates it from other oxazolidinones and expands its utility in various chemical transformations.

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

5-ethynyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H5NO2/c1-2-4-3-6-5(7)8-4/h1,4H,3H2,(H,6,7)

InChI Key

KXWCCXYVEIWWHD-UHFFFAOYSA-N

Canonical SMILES

C#CC1CNC(=O)O1

Origin of Product

United States

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